molecular formula C21H21N3O2 B2943415 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2097883-33-3

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2943415
CAS No.: 2097883-33-3
M. Wt: 347.418
InChI Key: WCGMDLCLSKPSNC-UHFFFAOYSA-N
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Description

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring through a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves an alkylation reaction. One common method involves the reaction of 3-phenylquinoxalin-2(1H)-one with 1,3-dibromopropane in the presence of sodium hydroxide and tetra-n-butylammonium bromide as a phase-transfer catalyst . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoxaline moiety may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to its combination of a quinoxaline moiety with a pyrrolidine ring, which may confer distinct biological activities and chemical properties not observed in other similar compounds. This unique structure makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(11-10-16-6-2-1-3-7-16)24-13-12-17(15-24)26-20-14-22-18-8-4-5-9-19(18)23-20/h1-9,14,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGMDLCLSKPSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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